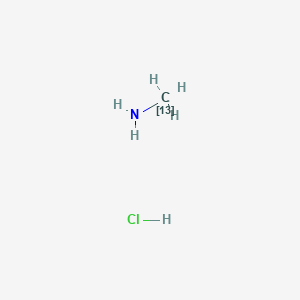

Methylamine-13C hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(113C)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583482 | |

| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60656-93-1 | |

| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60656-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methylamine-13C Hydrochloride for Advanced Research

This guide provides an in-depth exploration of Methylamine-13C hydrochloride ([¹³CH₃]NH₂·HCl), a stable isotope-labeled compound essential for a multitude of applications in modern scientific research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and analytical methodologies that underpin the utility of this versatile molecule.

Introduction: The Significance of Isotopic Labeling

In the landscape of chemical and biological research, the ability to trace, quantify, and elucidate molecular pathways is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique that enables researchers to "tag" and follow molecules through complex systems without altering their chemical behavior.[1] this compound is a prime example of such a tool, where the naturally abundant carbon-12 atom is replaced with the heavier, stable carbon-13 isotope.[2] This subtle yet significant modification provides a unique analytical signature, detectable by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable asset in proteomics, metabolic analysis, and as a synthetic intermediate.[2][3]

Core Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is critical for its effective use in experimental design.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | (¹³C)methanamine;hydrochloride[2] |

| Molecular Formula | ¹³CH₃NH₂·HCl[2] |

| Molecular Weight | 68.51 g/mol [2] |

| CAS Number (Labeled) | 60656-93-1[2] |

| InChI Key | NQMRYBIKMRVZLB-YTBWXGASSA-N[2] |

This compound is the hydrochloride salt of methylamine, isotopically enriched with carbon-13.[2] At room temperature, it exists as a white crystalline solid.[2][4] Commercial preparations typically boast a high isotopic purity of ≥99 atom % ¹³C and a chemical purity of ≥98%.[2][5]

Physical and Chemical Data:

| Property | Value |

| Physical State | Solid[2] |

| Appearance | Crystalline solid[2] |

| Melting Point | 232-234 °C[2] |

| Solubility | Soluble in water[6] |

Synthesis and Purification: Ensuring High Fidelity

The synthesis of this compound is a controlled process designed to achieve high isotopic enrichment and chemical purity. While specific industrial methodologies may vary, common synthetic routes include:

-

Reaction of ¹³C-labeled methanol with ammonia: This reaction is typically carried out in the presence of a silicoaluminate catalyst.[2]

-

Reaction of ¹³C-labeled formaldehyde with ammonium chloride: This method provides a direct route to the hydrochloride salt.[2][7]

-

Reduction of ¹³C-labeled hydrogen cyanide: The resulting amine is subsequently converted to its hydrochloride salt.[2]

Following synthesis, rigorous purification is essential to remove unlabeled counterparts and other impurities. Recrystallization from solvents like absolute ethanol or n-butyl alcohol is a common and effective method.[8] Centrifugation is often employed to efficiently dry the crystalline product, which can be hygroscopic.[8]

Caption: Standardized workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for confirming isotopic enrichment.

-

Principle of Detection: The key advantage of using this compound is the +1 mass shift compared to its unlabeled analogue. [2]This allows for the clear identification and quantification of the labeled compound, even in complex mixtures. [2]* Applications: MS is the analytical endpoint for many experiments using this labeled compound, including metabolic tracing and quantitative proteomics.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [2][9][10]* Handling: Work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [9][11]Avoid creating dust. [12]* Storage: Store at room temperature in a dry place, away from light and moisture. [5][9]The compound is hygroscopic. [12]

Conclusion

This compound is a cornerstone of stable isotope labeling in modern research. Its well-defined chemical properties, coupled with its utility as a synthetic precursor and a tracer in biological systems, make it an indispensable tool for scientists striving to unravel the complexities of chemical reactions and biological pathways. The robust analytical techniques of NMR and mass spectrometry provide the means to harness the full potential of this powerful labeled compound, ensuring data integrity and advancing scientific discovery.

References

-

Amerigo Scientific. This compound. [Link]

-

PubChem. Dimethylamine-13C2 hydrochloride. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. [Link]

-

Erowid. Methylamine Synthesis FAQ. [Link]

-

Organic Syntheses. Methylamine Hydrochloride. [Link]

-

Bio Basic. MSDS - Methylamine hydrochloride. [Link]

-

Chemsrc. Methylamine hydrochloride | CAS#:593-51-1. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methylamine Hydrochloride: A Versatile Reagent for Pharmaceutical and Agrochemical Innovation. [Link]

-

YouTube. How Is Methylamine Synthesized? - Chemistry For Everyone. [Link]

-

ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

-

Wikipedia. Methylamine. [Link]

-

Knowledge. What Chemical Reactions Can Methylamine Hydrochloride Undergo?. [Link]

-

RSC Publishing. Analytical Methods. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound (60656-93-1) for sale [vulcanchem.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. guidechem.com [guidechem.com]

- 5. isotope.com [isotope.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methylamine - Wikipedia [en.wikipedia.org]

- 8. orgsyn.org [orgsyn.org]

- 9. isotope.com [isotope.com]

- 10. isotope.com [isotope.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. bio.vu.nl [bio.vu.nl]

Introduction: The Significance of a Single Labeled Atom

An In-depth Technical Guide to Methylamine-¹³C Hydrochloride: Properties, Applications, and Experimental Protocols

In the landscape of modern chemical and biomedical research, precision is paramount. The ability to trace, quantify, and structurally elucidate molecules within complex biological and chemical systems underpins progress in drug discovery, metabolomics, and proteomics. Methylamine-¹³C hydrochloride (¹³CH₃NH₂·HCl) is a cornerstone reagent in this pursuit. As a stable, non-radioactive, isotopically labeled compound, it serves as a powerful tool for researchers. By replacing the naturally abundant carbon-12 (¹²C) atom with a carbon-13 (¹³C) isotope, this molecule becomes a highly specific probe, distinguishable by techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

This guide provides a comprehensive overview of Methylamine-¹³C hydrochloride, moving beyond basic data to explain the causality behind its applications. It is designed for researchers, scientists, and drug development professionals who seek to leverage isotopic labeling for enhanced analytical accuracy and mechanistic insight.

Physicochemical and Spectroscopic Properties

The utility of Methylamine-¹³C hydrochloride begins with its fundamental properties. It is a crystalline solid at room temperature, and its physical characteristics are nearly identical to its unlabeled counterpart, ensuring it behaves predictably in chemical reactions and biological systems.[1] The key difference lies in its molecular weight and nuclear spin properties, which are leveraged for analytical detection.

| Property | Value | Source(s) |

| Chemical Name | (¹³C)Methanamine hydrochloride | [1] |

| CAS Number (Labeled) | 60656-93-1 | [1][3][4][5] |

| Molecular Formula | ¹³CH₃NH₂ · HCl | [1][3][4] |

| Molecular Weight | 68.51 g/mol | [1][3][4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 232-234 °C | [1][3] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][3] |

| Chemical Purity | ≥98% | [1][6] |

| Mass Shift vs. Unlabeled | M+1 | [3] |

| Solubility | Highly soluble in water; soluble in alcohol. | [7][8] |

Core Applications in Research and Drug Development

The strategic incorporation of a ¹³C atom makes Methylamine-¹³C hydrochloride an invaluable reagent in several key areas. Its utility stems from the ability to introduce a stable, detectable tag without significantly altering the chemical behavior of the parent molecule.

Quantitative Mass Spectrometry: The Gold Standard Internal Standard

Causality: The principle of Isotope Dilution Mass Spectrometry (IDMS) relies on an ideal internal standard—a compound that is chemically identical to the analyte but physically distinguishable. Methylamine-¹³C hydrochloride is used to synthesize such standards.[1] Because the labeled standard has a slightly higher mass (+1 amu), it can be differentiated from the endogenous, unlabeled analyte by the mass spectrometer.[3] However, its identical chemical structure ensures it experiences the same sample extraction, derivatization efficiency, chromatographic retention, and ionization response. This co-elution and co-ionization corrects for matrix effects and variations in sample processing, leading to exceptionally accurate and precise quantification.

Application: It is a critical building block for creating labeled versions of drugs or metabolites for pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1] By administering an unlabeled drug and using the ¹³C-labeled version as an internal standard in the analysis of biological samples (e.g., plasma, urine), researchers can precisely measure the concentration of the drug and its metabolites over time.

Mechanistic Elucidation with NMR Spectroscopy

Causality: The ¹³C nucleus possesses a nuclear spin (I=½), making it NMR-active. While ¹³C is naturally present at ~1.1% abundance, enriching a specific site to >99% with Methylamine-¹³C hydrochloride dramatically enhances the signal from that position in a ¹³C NMR spectrum.[9][10] This allows scientists to track the fate of the methyl group through complex reaction sequences or metabolic pathways. By observing the chemical shift and coupling patterns of the ¹³C-labeled carbon, one can deduce the structure of intermediates and final products, providing definitive evidence for reaction mechanisms.[9]

Application: In synthetic chemistry, it can be used to label a methyl group in a larger molecule to confirm the success of a methylation reaction and to study the molecule's structure and dynamics. In metabolic research, it can be used to trace the path of methyl groups in biological systems, helping to map metabolic networks.[2]

Proteomics and Metabolomics: Tracing Biological Pathways

Causality: In systems biology, understanding the flux through metabolic pathways is crucial. Methylamine-¹³C hydrochloride can be used to introduce a ¹³C label into the cellular machinery.[1][6] For example, it can serve as a precursor in cell culture media, leading to the incorporation of the ¹³C-methyl group into various metabolites and proteins. Analyzing the distribution of the ¹³C label across the metabolome or proteome provides a dynamic snapshot of cellular activity, identifying active pathways and quantifying the flow of molecules through them.[2]

Application: It is used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-type experiments, though more commonly as a synthetic precursor for labeled amino acids. It helps in quantifying changes in protein or metabolite levels between different experimental conditions (e.g., healthy vs. diseased cells), providing insights into disease mechanisms and potential therapeutic targets.[11]

Experimental Protocol: Quantification of a Primary Amine Analyte using LC-MS with a ¹³C-Labeled Internal Standard

This protocol describes a self-validating workflow for the accurate quantification of a hypothetical primary amine-containing drug, "Analyte-X," in a plasma matrix. The validation is inherent in the use of a co-eluting, isotopically labeled internal standard, which corrects for analytical variability.

Objective: To accurately measure the concentration of Analyte-X in human plasma samples.

Methodology:

-

Synthesis of Internal Standard: Synthesize ¹³C-Analyte-X by reacting a suitable precursor with Methylamine-¹³C hydrochloride. The final product will have a molecular weight that is +1 amu compared to the unlabeled Analyte-X. Purify to >98% chemical purity.

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte-X in methanol.

-

Prepare a 1 mg/mL stock solution of ¹³C-Analyte-X (the internal standard, IS) in methanol.

-

-

Preparation of Calibration Curve and QC Samples:

-

Perform serial dilutions of the Analyte-X stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank plasma.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in blank plasma.

-

-

Sample Extraction (Protein Precipitation):

-

To 50 µL of each calibrator, QC, and unknown sample, add 150 µL of acetonitrile containing a fixed concentration of the IS (e.g., 100 ng/mL).

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new vial for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column to separate the analyte from other matrix components. The mobile phases would typically be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transition for Analyte-X: Monitor the transition from the parent ion (e.g., [M+H]⁺) to a specific product ion.

-

MRM Transition for IS (¹³C-Analyte-X): Monitor the transition from its parent ion ([M+1+H]⁺) to the same product ion. The parent ion will be 1 amu higher than that of Analyte-X.

-

-

-

Data Processing and Validation:

-

Integrate the peak areas for both Analyte-X and the IS.

-

Calculate the Peak Area Ratio (PAR) = Area(Analyte-X) / Area(IS).

-

Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. The curve should be linear with a correlation coefficient (r²) > 0.99.

-

Quantify the unknown samples by interpolating their PAR values from the calibration curve.

-

The QC samples must be within ±15% of their nominal value for the run to be considered valid. The co-elution of the analyte and the IS confirms the validity of the chromatographic separation.

-

Caption: Workflow for analyte quantification using an isotopically labeled internal standard.

Safety and Handling

As with any chemical reagent, proper handling of Methylamine-¹³C hydrochloride is essential for laboratory safety.

-

Hazard Pictogram: GHS07 (Exclamation mark)[1]

-

Hazard Statements:

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store at room temperature in a dry place, away from light and moisture, to prevent degradation.[6]

Conclusion

Methylamine-¹³C hydrochloride is more than a simple chemical; it is an enabling tool for precision and certainty in scientific research. Its value lies in the stable ¹³C isotope, which provides a clean and unambiguous signal for mass spectrometry and NMR without altering the compound's fundamental chemical reactivity. For professionals in drug development, metabolomics, and synthetic chemistry, mastering the application of this reagent is a step toward generating more robust, reliable, and insightful data, ultimately accelerating the pace of discovery.

References

- Methylamine-13C hydrochloride - 60656-93-1. Vulcanchem.

- Methylamine-13C 13C 99

- This compound. Amerigo Scientific.

- This compound. CHEMICAL POINT.

- This compound. CHEMICAL POINT.

- Methylamine·HCl (¹³C, 99%).

- Dimethylamine-13C2 hydrochloride. PubChem.

- Methylamine hydrochloride. ChemicalBook.

- Stable Isotopes for Mass Spectrometry.

- Comparative Analysis of ¹H and ¹³C NMR Spectral Data: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride. Benchchem.

- Methylamine ≥98%. Sigma-Aldrich.

- Application Notes and Protocols for Isotopic Labeling Using Methyl-d3-amine Hydrochloride. Benchchem.

- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.

- 13C nmr spectrum of methylamine CH5N CH3NH2 analysis. docbrown.info.

Sources

- 1. This compound (60656-93-1) for sale [vulcanchem.com]

- 2. ckisotopes.com [ckisotopes.com]

- 3. Methylamine-13C 13C 99atom 60656-93-1 [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. isotope.com [isotope.com]

- 7. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]

- 8. 盐酸甲胺 - 100,500 g 在聚乙烯瓶中 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methylamine-13C Hydrochloride

Foreword: The Significance of Isotopically Labeled Compounds in Modern Research

In the landscape of contemporary scientific discovery, stable isotope labeling has emerged as an indispensable tool. Among the myriad of labeled compounds, Methylamine-13C hydrochloride () holds a position of particular importance. Its utility spans a wide range of applications, from elucidating metabolic pathways and reaction mechanisms to serving as an internal standard in mass spectrometry and a crucial building block in the synthesis of complex labeled molecules for drug development studies.[1] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound necessitates a strategic approach that ensures high isotopic and chemical purity. Several synthetic routes have been established, each with its own set of advantages and considerations. The choice of a particular method often depends on the available starting materials, desired scale, and the specific requirements of the end application.

The Hofmann Rearrangement: A Classic Route from ¹³C-Labeled Acetamide

The Hofmann rearrangement offers a robust and well-documented method for the synthesis of primary amines from primary amides, with the key feature of producing an amine with one less carbon atom than the starting amide.[2][3][4] This makes it an ideal choice for synthesizing this compound from a readily available ¹³C-labeled precursor, such as ¹³C-acetamide.

Mechanism Insight: The reaction proceeds through a series of key steps.[2][3] Initially, the primary amide is treated with bromine in the presence of a strong base (e.g., sodium hydroxide) to form an N-bromoamide intermediate.[2][5] Subsequent deprotonation by the base generates a bromoamide anion, which then undergoes a concerted rearrangement.[2] The ¹³C-methyl group migrates from the carbonyl carbon to the nitrogen atom, concurrently with the departure of the bromide ion, to form a ¹³C-methyl isocyanate intermediate.[2][6] This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the desired ¹³C-methylamine.[2][4] The amine is then trapped as the hydrochloride salt by the addition of hydrochloric acid.

Causality in Experimental Choices: The use of a strong base is crucial for the initial deprotonation of the amide and the subsequent formation of the bromoamide anion. The choice of bromine as the halogen is traditional and effective. The reaction temperature must be carefully controlled to prevent side reactions. The final acidification step is essential to isolate the volatile methylamine as its stable, non-volatile hydrochloride salt.

Reductive Amination: A Versatile Approach from ¹³C-Labeled Carbonyls

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds and ammonia or primary/secondary amines.[7][8] For the synthesis of this compound, this typically involves the reaction of a ¹³C-labeled formaldehyde or a derivative with ammonia, followed by reduction.

Mechanism Insight: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ¹³C-formaldehyde, forming a hemiaminal intermediate.[8] This intermediate then dehydrates to form a ¹³C-methanimine (a Schiff base). The crucial step is the reduction of this imine to the corresponding ¹³C-methylamine.[7][8] Various reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[7][8] Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the imine in the presence of the starting aldehyde.[7]

Causality in Experimental Choices: The pH of the reaction is a critical parameter. It must be acidic enough to facilitate the dehydration of the hemiaminal but not so acidic as to protonate the ammonia, rendering it non-nucleophilic. The choice of reducing agent is dictated by the need for selectivity and the presence of other functional groups in the molecule. The reaction is typically a one-pot procedure, which is advantageous in terms of efficiency.[7]

Other Synthetic Pathways

While the Hofmann rearrangement and reductive amination are the most common methods, other synthetic strategies exist. These include the reaction of ¹³C-labeled methanol with ammonia over a catalyst, and the reduction of ¹³C-labeled nitromethane.[1][9] The choice among these methods will depend on factors such as the availability and cost of the ¹³C-labeled starting material.

Experimental Protocol: Synthesis via Hofmann Rearrangement of ¹³C-Acetamide

This section provides a detailed, step-by-step methodology for the synthesis of this compound using the Hofmann rearrangement.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| ¹³C-Acetamide | 60.06 | 10.0 g | 0.166 |

| Bromine | 159.81 | 8.5 mL (26.6 g) | 0.166 |

| Sodium Hydroxide | 40.00 | 40.0 g | 1.00 |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Absolute Ethanol | 46.07 | For recrystallization | - |

| Chloroform | 119.38 | For washing | - |

Procedure:

-

Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve 40.0 g of sodium hydroxide in 150 mL of water. Slowly add 8.5 mL of bromine to the cold, stirred solution. The addition should be done cautiously to control the exothermic reaction.

-

Amide Addition: In a separate flask, dissolve 10.0 g of ¹³C-acetamide in 50 mL of water.

-

Reaction: Slowly add the ¹³C-acetamide solution to the freshly prepared sodium hypobromite solution. The reaction mixture is then gently warmed to approximately 75°C. The reaction is typically complete when the solution becomes colorless.

-

Distillation and Trapping: The reaction mixture is then distilled. The distillate, containing the volatile ¹³C-methylamine, is passed through a condenser and bubbled into a receiving flask containing an excess of hydrochloric acid (e.g., 50 mL of 2 M HCl) to form the non-volatile this compound.[10]

-

Isolation: The acidic solution in the receiving flask is evaporated to dryness under reduced pressure to yield the crude this compound.[10]

Purification and Characterization: Ensuring High Purity

The crude product from the synthesis will likely contain impurities such as ammonium chloride and dimethylamine hydrochloride.[11][12] Therefore, a rigorous purification protocol is essential.

Purification by Recrystallization

Recrystallization from a suitable solvent is a highly effective method for purifying the final product.[11]

Protocol:

-

Dissolve the crude this compound in a minimal amount of hot absolute ethanol.[10][11]

-

Filter the hot solution to remove any insoluble impurities (primarily ammonium chloride).

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold chloroform to remove any residual dimethylamine hydrochloride.[11]

-

Dry the purified crystals under vacuum over a desiccant such as phosphorus pentoxide.[13] this compound is hygroscopic and should be stored in a desiccator.[13][14]

Characterization Techniques

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: This is the most direct method to confirm the successful incorporation of the ¹³C label. The spectrum will show a single peak for the methyl carbon, providing unambiguous evidence of the labeled carbon.[1][15][16][17] The chemical shift is expected to be in the range of 25-30 ppm.[15]

-

¹H NMR: The proton NMR spectrum will show a singlet for the methyl protons, integrating to three protons. A broad singlet corresponding to the amine protons will also be present.[15] The coupling between the ¹³C nucleus and the attached protons will result in a doublet for the methyl proton signal, which is a key diagnostic feature.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (68.51 g/mol for ¹³CH₃NH₂·HCl) and the isotopic enrichment.[1]

-

Melting Point: The melting point of pure this compound is between 232-234°C.[1] A sharp melting point in this range is a good indicator of purity.

Visualizing the Synthetic and Analytical Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the Hofmann rearrangement reaction pathway and the overall experimental workflow.

Caption: Reaction pathway of the Hofmann rearrangement.

Caption: Experimental workflow for synthesis and analysis.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in scientific research and drug development.[1][18][19]

-

Metabolic Flux Analysis: It is instrumental in ¹³C metabolic flux analysis (¹³C-MFA), a technique used to quantify the activity of metabolic pathways in biological systems.[1] By introducing the ¹³C-labeled methylamine, researchers can trace the flow of carbon atoms through various biochemical reactions.[1]

-

Proteomics: In proteomics, it is used for the isotopic labeling of proteins and peptides, enabling their tracking and quantification in complex biological samples.[1]

-

Synthetic Intermediate: As a synthetic intermediate, it is invaluable for creating more complex isotopically labeled compounds.[1] This is particularly useful for synthesizing labeled pharmaceutical compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1]

-

Mechanistic Studies: The ¹³C label allows for the tracking of the methyl group in chemical reactions, providing insights into reaction mechanisms.[1]

Conclusion: A Foundation for Innovation

The synthesis of this compound, while requiring careful execution and purification, provides researchers with a powerful tool to advance our understanding of complex biological and chemical systems. The methods described in this guide, particularly the Hofmann rearrangement, offer a reliable and well-established route to this valuable compound. As the demand for isotopically labeled compounds continues to grow, a thorough understanding of their synthesis is paramount for driving innovation in drug discovery and a wide array of scientific disciplines.

References

-

Organic Syntheses. (2018). Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.

-

Slideshare. (n.d.). Hofman rearrangement. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methylamine Hydrochloride: A Comprehensive Chemical Profile. Retrieved from [Link]

-

Erowid. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]

-

YouTube. (2024). Making Methylamine 3 Ways. Retrieved from [Link]

-

Scribd. (n.d.). Methylamine Hydrochloride Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]

- Google Patents. (n.d.). US3976697A - Preparation of tertiary amines.

-

Chemistry Steps. (n.d.). The Hofmann Rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

-

YouTube. (2025). How Is Methylamine Synthesized?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2007). Methylamine Purification. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.

- Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.

-

PrepChem.com. (n.d.). Preparation of methylamine hydrochloride. Retrieved from [Link]

Sources

- 1. This compound (60656-93-1) for sale [vulcanchem.com]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Hofman rearrangement | PPTX [slideshare.net]

- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Methylamine Synthesis FAQ [chemistry.mdma.ch]

- 13. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Methylamine hydrochloride(593-51-1) 13C NMR [m.chemicalbook.com]

- 17. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. What are the uses of Methylamine hydrochloride in different fields?_Chemicalbook [chemicalbook.com]

- 19. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]

Unlocking Cellular Secrets: A Technical Guide to Methylamine-¹³C Hydrochloride (CAS 60656-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Single Stable Isotope

In the intricate world of molecular research and drug development, the ability to trace and quantify specific molecules within complex biological systems is paramount. Methylamine-¹³C hydrochloride (¹³CH₃NH₂·HCl), a stable isotope-labeled compound, has emerged as a powerful tool for elucidating metabolic pathways, quantifying proteins, and synthesizing internal standards for precise analytical measurements.[1][2] This guide, designed for the discerning researcher, provides an in-depth exploration of the core principles, applications, and methodologies surrounding this versatile chemical entity. By replacing the naturally abundant carbon-12 with the heavier, non-radioactive carbon-13 isotope, Methylamine-¹³C hydrochloride offers a unique signature that can be tracked by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing unparalleled insights into dynamic biological processes.[1][3]

Core Properties and Specifications

Methylamine-¹³C hydrochloride is a crystalline solid at room temperature and is valued for its high isotopic and chemical purity, making it a reliable reagent for sensitive analytical applications.[3]

| Property | Value | Source(s) |

| CAS Number | 60656-93-1 | [3] |

| Molecular Formula | ¹³CH₃NH₂·HCl | [3] |

| Molecular Weight | 68.51 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 232-234°C | [3] |

| Isotopic Purity | ≥99 atom % ¹³C | [3] |

| Chemical Purity | ≥98% | [3] |

Safety and Handling: Methylamine-¹³C hydrochloride is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

Synthesis of Methylamine-¹³C Hydrochloride

The synthesis of Methylamine-¹³C hydrochloride is typically achieved through methods that introduce the carbon-13 isotope early in the synthetic pathway. Common industrial approaches include:

-

Reaction of ¹³C-labeled methanol with ammonia: This reaction is often carried out in the presence of a silicoaluminate catalyst.[3]

-

Reaction of ¹³C-labeled formaldehyde with ammonium chloride: This method provides a direct route to the hydrochloride salt.[3][4][5]

-

Reduction of ¹³C-labeled hydrogen cyanide: The resulting methylamine is then converted to its hydrochloride salt.[3]

These methods ensure a high incorporation of the ¹³C isotope, which is critical for its applications in sensitive analytical techniques.

Core Applications in Research and Development

The utility of Methylamine-¹³C hydrochloride spans several key areas of scientific investigation, primarily leveraging its unique isotopic signature.

Quantitative Proteomics via Stable Isotope Dimethyl Labeling (SIDL)

The Rationale: Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample, often to understand changes in response to a stimulus or in a disease state.[6][7] Stable Isotope Dimethyl Labeling (SIDL) is a robust and cost-effective chemical labeling method that derivatizes the N-terminus of peptides and the ε-amino group of lysine residues.[8][9][10] By using "light" (¹²C) and "heavy" (¹³C) versions of formaldehyde in a reductive amination reaction, two different protein samples can be differentially labeled. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a peptide is determined by comparing the signal intensities of the light and heavy isotopic pairs.[6][11]

Experimental Workflow: Quantitative Proteomics using ¹³C-Dimethyl Labeling

Caption: Workflow for quantitative proteomics using stable isotope dimethyl labeling.

Detailed Protocol for ¹³C-Reductive Dimethylation of Peptides:

This protocol is adapted from established methods for stable isotope dimethyl labeling.[6][12]

-

Protein Extraction, Digestion, and Desalting:

-

Extract proteins from two samples (e.g., control and treated) using a suitable lysis buffer.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides using trypsin.

-

Desalt the resulting peptide mixtures using C18 solid-phase extraction cartridges and dry them completely using a vacuum centrifuge.

-

-

Preparation of Labeling Reagents:

-

Light Labeling Solution: Prepare a solution containing "light" formaldehyde (¹²CH₂O) and sodium cyanoborohydride (NaBH₃CN) in a suitable buffer (e.g., triethylammonium bicarbonate).

-

Heavy Labeling Solution: Prepare a solution containing ¹³C-formaldehyde (¹³CH₂O) and sodium cyanoborohydride (NaBH₃CN). Note: ¹³C-formaldehyde can be generated in situ from Methylamine-¹³C hydrochloride if necessary, though commercially available ¹³C-formaldehyde is more direct.

-

-

Reductive Dimethylation Reaction:

-

Reconstitute the dried peptide samples in the labeling buffer.

-

Add the "light" labeling solution to the control peptide sample and the "heavy" labeling solution to the treated peptide sample.

-

Incubate the reactions for 1 hour at room temperature.

-

Quench the reaction by adding an amine-containing buffer (e.g., ammonium bicarbonate) or formic acid.

-

-

Sample Pooling and Cleanup:

-

Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Perform a final desalting step using C18 StageTips or a similar method to remove excess reagents.[12]

-

Dry the combined, labeled peptide mixture.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).

-

Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography.

-

The mass difference between the "light" and "heavy" labeled peptides will allow for their distinct detection.

-

Quantify the relative abundance of each peptide by comparing the peak areas of the isotopic pairs in the mass spectra.

-

¹³C-Metabolic Flux Analysis (¹³C-MFA)

The Rationale: ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell.[2][13][14] By providing cells with a ¹³C-labeled substrate, such as ¹³C-glucose or, in specific contexts, a ¹³C-methyl source like Methylamine-¹³C hydrochloride, the ¹³C atoms are incorporated into various metabolites as they move through the metabolic network.[2][15] By measuring the isotopic labeling patterns of these downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or NMR, researchers can computationally deduce the intracellular metabolic fluxes.[1][16][17] This provides a detailed snapshot of cellular metabolism under specific conditions.[18]

Experimental Workflow: ¹³C-Metabolic Flux Analysis

Sources

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Methylamine-13C hydrochloride (60656-93-1) for sale [vulcanchem.com]

- 4. Methylamine Synthesis FAQ [chemistry.mdma.ch]

- 5. scribd.com [scribd.com]

- 6. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 10. ckisotopes.com [ckisotopes.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 14. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gas Chromatography–Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Probing the Dynamics of One-Carbon Metabolism: A Technical Guide to Metabolic Flux Analysis using Methylamine-¹³C Hydrochloride

Foreword: Charting the One-Carbon Universe

In the intricate landscape of cellular metabolism, one-carbon (1C) metabolism stands as a fundamental pillar, orchestrating the biosynthesis of nucleotides, amino acids, and orchestrating the epigenetic control of gene expression through methylation.[1][2] The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making the precise quantification of metabolic fluxes within this network a critical pursuit for researchers, scientists, and drug development professionals.[1][2] Traditional metabolic flux analysis (MFA) has heavily relied on tracers like ¹³C-glucose and ¹³C-glutamine, which provide a broad overview of central carbon metabolism.[3][4] However, to specifically interrogate the flux of methyl groups, a more targeted approach is required. This guide introduces Methylamine-¹³C hydrochloride as a potent and specific tracer for dissecting the complexities of one-carbon metabolism. As a direct precursor to formaldehyde and a contributor to the cellular methyl pool, ¹³C-labeled methylamine offers a unique window into the dynamics of methylation and nucleotide synthesis.[5][6] This document serves as an in-depth technical guide, moving beyond a rigid template to provide a narrative built on scientific integrity, field-proven insights, and a deep understanding of the underlying biochemistry.

The Principle of the Tracer: Why Methylamine-¹³C Hydrochloride?

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system.[7][8] The core of this technique lies in the introduction of a stable isotope-labeled substrate, a "tracer," into the cellular environment and tracking the incorporation of the isotope into downstream metabolites.[7][8] The choice of tracer is paramount and dictates the specific metabolic pathways that can be resolved with precision.[3][4]

While universally labeled glucose and glutamine are workhorses for mapping central carbon metabolism, they provide indirect information about one-carbon fluxes.[3][4] Methylamine-¹³C hydrochloride, in contrast, offers a more direct and specific probe of one-carbon metabolism for several key reasons:

-

Direct Entry into the One-Carbon Pool: In mammalian cells, methylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), which deaminates it to formaldehyde.[6][9] This ¹³C-labeled formaldehyde can then enter the folate and methionine cycles, the core machinery of one-carbon metabolism.

-

Tracing Methylation Reactions: The ¹³C-labeled methyl group can be transferred to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids. By tracking the ¹³C label in these macromolecules, researchers can quantify the flux through various methylation pathways.

-

Probing Nucleotide Synthesis: The one-carbon units derived from methylamine are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2] Tracing the ¹³C label into these nucleotides provides a direct measure of the contribution of this pathway to nucleic acid production.

The specificity of Methylamine-¹³C hydrochloride as a tracer allows for a more focused and higher-resolution analysis of one-carbon metabolism compared to broader tracers.

The Metabolic Journey of the ¹³C-Label

Upon entering the cell, the ¹³C-labeled methyl group of methylamine embarks on a journey through the intricate network of one-carbon metabolism. Understanding this pathway is crucial for designing experiments and interpreting the resulting data.

From Methylamine to Formaldehyde: The Entry Point

The initial and rate-limiting step in methylamine metabolism is its oxidative deamination by SSAO, an enzyme found in various tissues.[6][9] This reaction produces formaldehyde, ammonia, and hydrogen peroxide.

Reaction: ¹³CH₃NH₂ + O₂ + H₂O → ¹³CH₂O + NH₃ + H₂O₂

The ¹³C-labeled formaldehyde is the key intermediate that carries the isotopic label into the central one-carbon pathways.

The Folate and Methionine Cycles: The Central Hub

The ¹³C-labeled formaldehyde enters the folate cycle, where it is captured by tetrahydrofolate (THF) to form ¹³C-methylene-THF. This central intermediate can then be directed towards several critical metabolic fates:

-

Nucleotide Synthesis: ¹³C-methylene-THF is a direct precursor for the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP). It can also be converted to ¹³C-formyl-THF, which is required for two steps in the de novo purine synthesis pathway.

-

Amino Acid Metabolism: ¹³C-methylene-THF is interconvertible with ¹³C-serine and ¹³C-glycine, allowing the label to flow into these amino acid pools.

-

The Methionine Cycle and Methylation: ¹³C-methylene-THF can be reduced to ¹³C-methyl-THF, which then donates its methyl group to homocysteine to form ¹³C-methionine. Methionine is subsequently activated to S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions. The ¹³C-label can then be found in methylated DNA, RNA, histones, and other proteins.

The following diagram illustrates the central role of ¹³C-methylene-THF in distributing the isotopic label from methylamine.

Caption: Metabolic fate of the ¹³C-label from Methylamine-¹³C hydrochloride.

Experimental Design and Protocol

A successful ¹³C-MFA experiment using Methylamine-¹³C hydrochloride requires careful planning and execution. The following protocol provides a general framework that can be adapted to specific cell types and research questions.

Cell Culture and Tracer Introduction

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the tracer experiment. The use of a minimal essential medium is recommended to reduce the background of unlabeled one-carbon sources.

-

Tracer Preparation: Prepare a sterile stock solution of Methylamine-¹³C hydrochloride in the appropriate culture medium. The final concentration of the tracer will need to be optimized for each cell line, but a starting point of 100-500 µM is suggested. It is crucial to use a concentration that is non-toxic and does not significantly perturb the endogenous methylamine metabolism.

-

Tracer Incubation: When cells reach the desired confluency, replace the existing medium with the medium containing Methylamine-¹³C hydrochloride. The incubation time will depend on the turnover rate of the metabolites of interest, but a time course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling duration to reach isotopic steady state.

Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold quenching solution, such as 80% methanol, to the cells.

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Cell lysis can be enhanced by probe sonication or freeze-thaw cycles. Centrifuge the cell lysate to pellet the protein and cellular debris.

-

Sample Preparation: The supernatant containing the polar metabolites is collected and dried under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract is then ready for derivatization and analysis by mass spectrometry or NMR.

Experimental Controls: Ensuring Data Integrity

To ensure the validity of the experimental results, several controls are essential:

-

Unlabeled Control: Cells cultured in the same medium without the ¹³C-tracer. This control is necessary to determine the natural isotopic abundance of the metabolites.

-

Toxicity Control: A parallel culture treated with the same concentration of unlabeled methylamine hydrochloride to assess any potential cytotoxic or metabolic effects of the tracer itself. Cell viability can be assessed using a standard assay such as MTT or trypan blue exclusion.

-

Time-Zero Control: A sample quenched immediately after the addition of the ¹³C-tracer to account for any non-metabolic labeling or background.

Analytical Methods for Isotopic Analysis

The two primary analytical techniques for measuring the incorporation of ¹³C from Methylamine-¹³C hydrochloride into metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹³C-NMR spectroscopy directly detects the ¹³C nuclei, providing information about the specific position of the label within a molecule. This is particularly useful for resolving positional isotopomers.

-

Advantages: Provides detailed structural information and can distinguish between different isotopomers of the same metabolite.

-

Limitations: Lower sensitivity compared to mass spectrometry, requiring larger sample amounts.

Mass Spectrometry (MS)

-

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C results in a predictable increase in the mass of a metabolite, allowing for the quantification of different isotopologues (molecules with different numbers of ¹³C atoms). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used.

-

Advantages: High sensitivity and throughput, allowing for the analysis of a wide range of metabolites in a single run.

-

Limitations: Does not typically provide positional information about the label within the molecule without tandem MS (MS/MS) techniques.

Table 1: Comparison of Analytical Techniques

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Sensitivity | Lower | Higher |

| Positional Information | Direct | Indirect (with MS/MS) |

| Sample Requirement | Higher | Lower |

| Throughput | Lower | Higher |

| Primary Data Output | Isomer ratios | Isotopologue distributions |

Data Analysis and Flux Calculation

The raw data from NMR or MS analysis must be processed and integrated with a metabolic model to calculate the metabolic fluxes.

Data Correction and Isotopologue Distribution Analysis

The raw mass spectra are corrected for the natural abundance of ¹³C and other isotopes to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Metabolic Flux Modeling

The corrected MIDs are then used as input for a computational model of the metabolic network. This model consists of a set of biochemical reactions with unknown flux rates. The model simulates the expected MIDs for a given set of fluxes.

Flux Estimation

An optimization algorithm is used to find the set of flux values that best fits the experimentally measured MIDs. This is typically achieved by minimizing the sum of squared residuals between the simulated and experimental data.

The following diagram outlines the general workflow for data analysis in ¹³C-MFA.

Caption: Data analysis workflow for ¹³C-Metabolic Flux Analysis.

Case Study Insights: Tracing Methylamine in Microorganisms

While detailed quantitative flux maps from mammalian cells using Methylamine-¹³C hydrochloride are not yet widely available in the literature, studies in microorganisms have provided valuable proof-of-concept for this tracer.

-

Pseudomonas species: In Pseudomonas grown on ¹³C-methylamine as the sole carbon and nitrogen source, NMR studies revealed the rapid incorporation of the ¹³C label into N-methylglutamate and γ-glutamylmethylamide. At later time points, the label was detected in intermediates of the serine assimilation pathway and glutamate, demonstrating the flow of the methyl carbon into central metabolism.

-

Hansenula polymorpha: In the methylotrophic yeast Hansenula polymorpha, ¹³C-methylamine was shown to be taken up and oxidized, with the ¹³C label being incorporated exclusively into trehalose and glycerol. This indicates the assimilation of the methylamine carbon into carbohydrate synthesis pathways.

These studies, while not providing quantitative flux data in the context of a full MFA, validate the principle of using ¹³C-methylamine to trace the metabolic fate of the methyl group into key metabolic pathways.

Advantages and Limitations

As with any experimental technique, the use of Methylamine-¹³C hydrochloride in MFA has its own set of advantages and limitations.

Table 2: Advantages and Limitations of Methylamine-¹³C Hydrochloride as a Tracer

| Advantages | Limitations |

| High Specificity: Directly probes one-carbon metabolism. | Potential Cytotoxicity: Methylamine and its product, formaldehyde, can be toxic at high concentrations. |

| Complementary to Other Tracers: Provides unique information not easily obtained with glucose or glutamine tracers. | SSAO Activity Dependent: The utility of the tracer depends on the expression and activity of SSAO in the cell type of interest. |

| Direct Measurement of Methylation Flux: Allows for the quantification of the contribution of the one-carbon pool to methylation reactions. | Limited Commercial Availability of Isotopologues: Fewer labeled variants are available compared to glucose. |

Future Perspectives and Conclusion

Methylamine-¹³C hydrochloride holds significant promise as a specialized tracer for dissecting the intricate network of one-carbon metabolism. While its application in mammalian cell MFA is still in its early stages, the foundational principles and methodologies are in place. Future work will likely focus on establishing standardized protocols for its use in various cancer cell lines and in vivo models, as well as on developing more sophisticated computational models to analyze the resulting complex labeling patterns.

The ability to precisely quantify the fluxes through one-carbon metabolic pathways will undoubtedly provide invaluable insights into the metabolic reprogramming that underlies cancer and other diseases. By providing a more direct and nuanced view of methyl group metabolism, Methylamine-¹³C hydrochloride is poised to become an indispensable tool in the arsenal of researchers dedicated to understanding and targeting these critical pathways for therapeutic benefit. This guide provides the fundamental knowledge and a practical framework to embark on this exciting area of metabolic research.

References

-

Young, J. D. (2014). Isotopically nonstationary 13C metabolic flux analysis. Methods in molecular biology (Clifton, N.J.), 1090, 195–213. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1–13. [Link]

-

Carpéné, C., Mauriège, P., Boulet, N., Biron, S., Grolleau, J. L., Garcia-Barrado, M. J., & Iglesias-Osma, M. C. (2019). Methylamine Activates Glucose Uptake in Human Adipocytes Without Overpassing Action of Insulin or Stimulating its Secretion in Pancreatic Islets. Journal of clinical medicine, 8(8), 1229. [Link]

-

Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]

-

Metallo, C. M., & Vander Heiden, M. G. (2010). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 12(5), 397–405. [Link]

-

Badur, M. G., & Metallo, C. M. (2024). Tracing the Diverse Paths of One-Carbon Metabolism in Cancer and Beyond. Cold Spring Harbor perspectives in medicine, 14(9), a041533. [Link]

-

Badur, M. G., & Metallo, C. M. (2024). Tracing the Diverse Paths of One-Carbon Metabolism in Cancer and Beyond. Cold Spring Harbor perspectives in medicine. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

-

Yu, H., & Zare, R. N. (1993). Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. Diabetes, 42(4), 594–603. [Link]

-

Nayak, D. D., Agashe, D., Lee, M. C., & Marx, C. J. (2016). Selection Maintains Apparently Degenerate Metabolic Pathways due to Tradeoffs in Using Methylamine for Carbon versus Nitrogen. Current biology : CB, 26(11), 1416–1426. [Link]

-

ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. Retrieved from [Link]

-

Zhang, Y., & Li, F. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966035. [Link]

-

Metallo, C. M., & Vander Heiden, M. G. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(1), 1–11. [Link]

-

Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in microbiology, 10, 14. [Link]

-

Ducker, G. S., & Rabinowitz, J. D. (2017). One-carbon metabolism in cancer. Cell metabolism, 25(5), 1014–1031. [Link]

-

13CFLUX2. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

-

Maaheimo, H., Fiaux, J., Cakar, Z. P., Bailey, J. E., Sauer, U., & Szyperski, T. (2001). Labelling analysis for ¹³C MFA using NMR spectroscopy. Metabolic engineering, 3(3), 227–242. [Link]

-

Human Metabolome Database. (2005). Showing metabocard for Methylamine (HMDB0000164). Retrieved from [Link]

-

Wu, L., Li, L., & Tang, H. (2016). Optimized sampling protocol for mass spectrometry-based metabolomics in Streptomyces. Journal of industrial microbiology & biotechnology, 43(11), 1547–1556. [Link]

-

Forschungszentrum Jülich. (2022). Hot isopropanol quenching procedure for automated microtiter plate scale 13C-labeling experiments. Biotechnology for Biofuels and Bioproducts, 15(1), 58. [Link]

-

Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]

-

Schwaiger-Haber, M., Hermann, G., Giera, M., & Koellensperger, G. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and bioanalytical chemistry, 411(19), 4665–4676. [Link]

-

Schwaiger-Haber, M., Hermann, G., Giera, M., & Koellensperger, G. (2019). Proposing a validation scheme for 13 C metabolite tracer studies in high-resolution mass spectrometry. Analytical and bioanalytical chemistry, 411(19), 4665–4676. [Link]

-

Dietmair, S., Timmins, J., Gray, P., Nielsen, L. K., & Krömer, J. O. (2010). Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. Metabolites, 9(12), 303. [Link]

-

Trent, M. B., & Boor, P. J. (2001). Cultured rat vascular smooth muscle cells are resistant to methylamine toxicity: no correlation to semicarbazide-sensitive amine oxidase. Toxicology, 163(2-3), 153–161. [Link]

-

ResearchGate. (n.d.). Modelling of Neural Metabolism Using 13 C-NMR Spectroscopy and Metabolic Flux Analysis. Retrieved from [Link]

-

Metallo, C. M., & Vander Heiden, M. G. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(1), 1–11. [Link]

-

Clare, A. J., & Dyer, J. M. (2025). One-carbon metabolism in cancer: moonlighting functions of metabolic enzymes and anti-tumor therapy. Journal of Experimental & Clinical Cancer Research, 44(1), 1-20. [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

-

Hartwig, A. (2022). Methylamine. The MAK-Collection for Occupational Health and Safety. [Link]

-

Seglen, P. O., & Gordon, P. B. (1983). Cellular and lysosomal uptake of methylamine in isolated rat hepatocytes. Biochimica et biophysica acta, 762(2), 213–220. [Link]

-

NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. [Link]

-

Grankvist, K., Perry, E. A., & Rabinowitz, J. D. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 30(2), 594–604.e4. [Link]

-

ResearchGate. (n.d.). Labelling analysis for ¹³C MFA using NMR spectroscopy. Retrieved from [Link]

-

Kalyuzhnaya, M. G., Beck, D. A., Su, C. L., & Lidstrom, M. E. (2014). Methylamine Utilization via the N-Methylglutamate Pathway in Methylobacterium extorquens PA1 Involves a Novel Flow of Carbon through C1 Assimilation and Dissimilation Pathways. Journal of bacteriology, 196(23), 4130–4139. [Link]

-

Murugappan, K., & Silvester, D. S. (2015). Sensors for highly toxic gases: methylamine and hydrogen chloride detection at low concentrations in an ionic liquid on Pt screen printed electrodes. Sensors (Basel, Switzerland), 15(10), 26866–26876. [Link]

Sources

- 1. Tracing the Diverse Paths of One-Carbon Metabolism in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Methylamine (HMDB0000164) [hmdb.ca]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 9. Methylamine Activates Glucose Uptake in Human Adipocytes Without Overpassing Action of Insulin or Stimulating its Secretion in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Stable Isotope Labeling with Methylamine-¹³C

For researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of stable isotope labeling using Methylamine-¹³C. We will delve into the core principles, practical applications, and detailed methodologies that underpin this powerful technique. Our focus is on delivering not just procedural steps, but the scientific rationale that drives experimental design and data interpretation, ensuring a robust and insightful application of this technology.

Part 1: The Foundational Principles of ¹³C Labeling and the Unique Role of Methylamine-¹³C

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracing of atoms through complex biochemical networks.[] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive, making them safe for a wide range of in vitro and in vivo studies.[2] The fundamental principle lies in replacing the naturally abundant ¹²C atom with its heavier, stable isotope ¹³C in a tracer molecule.[2] This "labeled" molecule is then introduced into a biological system. As the tracer is metabolized, the ¹³C atom is incorporated into downstream metabolites. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can differentiate between the labeled (heavier) and unlabeled (lighter) molecules, allowing for the elucidation of metabolic pathways and the quantification of metabolic fluxes.[3][4]

Why Methylamine-¹³C?

Methylamine (CH₃NH₂) is a fundamental building block in the biosynthesis of numerous compounds.[5][6] Its methyl group (-CH₃) is a key functional unit transferred in a multitude of enzymatic reactions, particularly those mediated by methyltransferases. By using Methylamine-¹³C, where the carbon atom of the methyl group is ¹³C, researchers can specifically track the fate of this methyl group. This specificity is crucial for:

-

Tracing Methyltransferase Activity: Directly monitoring the transfer of the ¹³C-labeled methyl group to various substrates, providing insights into enzyme kinetics and substrate specificity.

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) within a network.[7][8] The incorporation of the ¹³C label from methylamine into downstream metabolites provides critical data for computational models of metabolism.[9]

-

Proteomics and Protein Labeling: While less direct than using labeled amino acids, metabolites derived from methylamine can contribute to the amino acid pool, leading to the incorporation of the ¹³C label into proteins.[7]

-

Drug Development (ADME Studies): Synthesizing labeled pharmaceutical compounds to study their Absorption, Distribution, Metabolism, and Excretion (ADME).[7] The ¹³C label acts as a robust tag to follow the drug and its metabolites throughout a biological system.[10]

Part 2: Core Applications and Methodologies

The versatility of Methylamine-¹³C lends itself to a variety of applications across different scientific disciplines. Here, we explore some of the most significant uses and the experimental workflows associated with them.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique for quantifying the rates of metabolic pathways.[7][8] By introducing Methylamine-¹³C into a cell culture or organism, the ¹³C label will be incorporated into various metabolites. The pattern and extent of this labeling provide a detailed snapshot of the active metabolic pathways.

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment using Methylamine-¹³C.

-

Cell Culture: Grow cells in a standard medium to achieve a consistent metabolic state.

-

Labeling: Replace the standard medium with a medium containing a known concentration of Methylamine-¹³C hydrochloride. The concentration will depend on the specific cell type and experimental goals.

-

Incubation and Sampling: Incubate the cells for various time points. The timing is critical to capture the dynamics of label incorporation.[11]

-

Quenching: Rapidly halt metabolic activity by, for example, immersing the culture plate in liquid nitrogen or using a cold quenching solution. This step is crucial to prevent alterations in metabolite levels post-sampling.[9]

-

Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Analysis by Mass Spectrometry: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][12] The mass spectrometer will detect the mass shift in metabolites containing the ¹³C label.

-

Data Analysis: Determine the Mass Isotopomer Distribution (MID) for each metabolite of interest.[11] The MID represents the fractional abundance of each isotopologue (molecules of the same metabolite with different numbers of ¹³C atoms). This data is then used in computational models to calculate metabolic fluxes.

Tracing in Drug Discovery and Development

In pharmaceutical research, understanding how a drug is metabolized is paramount. Stable isotope labeling with compounds like Methylamine-¹³C is an invaluable tool for these investigations.

A drug candidate can be synthesized with a ¹³C-methyl group derived from Methylamine-¹³C. When this labeled drug is administered in preclinical or clinical studies, its metabolic fate can be meticulously tracked.

Caption: Workflow for using ¹³C-labeled drugs in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

The key advantage here is that the mass spectrometer can easily distinguish the labeled drug and its metabolites from endogenous molecules, reducing background noise and improving the accuracy of quantification.[13]

Use in NMR Spectroscopy

While mass spectrometry is a primary tool, NMR spectroscopy also plays a crucial role, particularly in determining the specific position of the ¹³C label within a molecule. The ¹³C nucleus is NMR-active, and its presence can provide detailed structural information.[7][14] In proteomics, for example, selective ¹³C labeling of methyl groups on amino acid side chains can simplify complex NMR spectra, enabling the study of large proteins.[15][16]

Part 3: Data Interpretation and Considerations

The data generated from stable isotope labeling experiments is rich with information, but its interpretation requires care.

Mass Isotopomer Distribution (MID)

The MID is a central piece of data in ¹³C labeling studies. For a metabolite with 'n' carbon atoms, there are 'n+1' possible isotopologues (M+0, M+1, ..., M+n), where M+i represents the molecule with 'i' ¹³C atoms.[11] The relative abundance of these isotopologues provides direct insight into the metabolic pathways that produced the metabolite.

Quantitative Data Summary

| Parameter | Description | Typical Measurement | Analytical Technique |

| Isotopic Purity | The percentage of the labeled compound that contains the ¹³C isotope. | Typically ≥99 atom % ¹³C.[7] | Mass Spectrometry |

| Chemical Purity | The percentage of the sample that is the desired chemical compound. | ≥98%.[7] | HPLC, GC, NMR |

| Mass Shift | The increase in mass due to the incorporation of ¹³C. | M+1 for each ¹³C atom.[17] | Mass Spectrometry |

| Fractional Labeling | The proportion of a metabolite pool that is labeled with ¹³C. | Varies depending on flux rates and time. | Mass Spectrometry |

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate these self-validating systems into your protocols:

-

Unlabeled Controls: Always run parallel experiments with unlabeled methylamine to establish the natural isotopic abundance and identify any background interferences.

-

Internal Standards: Use commercially available ¹³C-labeled metabolites as internal standards for absolute quantification.[2]

-

Time-Course Analysis: A dynamic labeling experiment with multiple time points provides more robust data than a single endpoint measurement.[11] It allows for the observation of labeling kinetics, which can help to resolve different pathways.

Conclusion

Stable isotope labeling with Methylamine-¹³C is a powerful and versatile technique that provides unparalleled insights into the complexities of metabolism and drug disposition. By understanding the fundamental principles, carefully designing experiments, and rigorously interpreting the data, researchers can unlock a wealth of information that is critical for advancing our knowledge in basic science and for the development of new therapeutics.

References